![molecular formula C9H18F2N2 B13712038 trans-4-(Aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine](/img/structure/B13712038.png)
trans-4-(Aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(Aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine: is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with an aminomethyl group and a difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(Aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Aminomethyl Group: This step involves the reaction of the cyclohexane derivative with formaldehyde and ammonia or a primary amine under reductive amination conditions.
Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Amine derivatives
Substitution: Various substituted cyclohexanamine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, trans-4-(Aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of trans-4-(Aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the difluoroethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-4-(Aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine
- trans-4-(Aminomethyl)-N-(2,2-difluoropropyl)cyclohexanamine
- trans-4-(Aminomethyl)-N-(2,2-difluorobutyl)cyclohexanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H18F2N2 |
---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-(aminomethyl)-N-(2,2-difluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h7-9,13H,1-6,12H2 |
InChI-Schlüssel |
JHNSXEABUCNHMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN)NCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.